1-(Triisopropylsilyl)pyrrole-3-boronic acid 1-(Triisopropylsilyl)pyrrole-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 138900-55-7
VCID: VC21188279
InChI: InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
SMILES: B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Molecular Formula: C13H26BNO2Si
Molecular Weight: 267.25 g/mol

1-(Triisopropylsilyl)pyrrole-3-boronic acid

CAS No.: 138900-55-7

Cat. No.: VC21188279

Molecular Formula: C13H26BNO2Si

Molecular Weight: 267.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Triisopropylsilyl)pyrrole-3-boronic acid - 138900-55-7

Specification

CAS No. 138900-55-7
Molecular Formula C13H26BNO2Si
Molecular Weight 267.25 g/mol
IUPAC Name [1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
Standard InChI InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
Standard InChI Key HUBVAOMVEMGRFA-UHFFFAOYSA-N
SMILES B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Canonical SMILES B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

1-(Triisopropylsilyl)pyrrole-3-boronic acid features a pyrrole ring core with two key functional groups: a boronic acid group at position 3 and a triisopropylsilyl group at position 1 (the nitrogen position). The TIPS group serves as a protecting group for the pyrrole nitrogen, while the boronic acid functionality enables various coupling reactions .

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that determine its behavior in chemical reactions and its storage requirements. Table 1 summarizes the key properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid.

Table 1: Physical and Chemical Properties of 1-(Triisopropylsilyl)pyrrole-3-boronic acid

PropertyValue
CAS Number138900-55-7
Molecular FormulaC₁₃H₂₆BNO₂Si
Molecular Weight267.25 g/mol
IUPAC Name[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
InChIInChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
InChIKeyHUBVAOMVEMGRFA-UHFFFAOYSA-N
SMILESB(C1=CN(C=C1)Si(C(C)C)C(C)C)(O)O
Storage ConditionsInert atmosphere, freezer storage below -20°C

These properties indicate a compound with moderate molecular weight and a structure that combines both silicon and boron chemistry in a heterocyclic framework .

Alternative Names and Synonyms

The compound is known by several alternative names and synonyms in scientific literature and commercial catalogs, as detailed in Table 2.

Table 2: Alternative Names and Synonyms for 1-(Triisopropylsilyl)pyrrole-3-boronic acid

Synonym
(1-(Triisopropylsilyl)-1H-pyrrol-3-yl)boronic acid
[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
1-(triisopropylsilyl)-1H-pyrrol-3-ylboronic acid
N-triisopropylsilyl-3-pyrrole boronic acid
3-Borono-1-[tris(isopropyl)silyl]-1H-pyrrole
[1-[tris(1-Methylethyl)silyl]-1H-pyrrol-3-yl]-boronic acid
Boronic acid, [1-[tris(1-methylethyl)silyl]-1H-pyrrol-3-yl]-

This variety of synonyms reflects both systematic nomenclature approaches and common laboratory naming conventions .

Synthesis Methods and Procedures

General Synthetic Approach

The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid typically involves a multi-step process. According to available data, one common method involves:

  • The addition of a solution of n-butyllithium (n-BuLi) in tetrahydrofuran (THF)

  • Adding this solution to a stirred solution of the appropriate pyrrole precursor

  • Subsequent reaction steps to introduce the boronic acid functionality

This approach leverages organolithium chemistry to achieve metalation at the desired position of the pyrrole ring, followed by conversion to the boronic acid derivative.

Reactivity and Reaction Mechanisms

Key Reactions

1-(Triisopropylsilyl)pyrrole-3-boronic acid participates in several key chemical reactions, primarily:

  • Suzuki-Miyaura cross-coupling reactions with aryl and vinyl halides

  • Formation of carbon-carbon bonds in complex molecule synthesis

  • Construction of pyrrole-containing heterocyclic frameworks

  • Integration into pharmaceutical intermediate structures

Reaction Mechanisms

The mechanism of action for 1-(Triisopropylsilyl)pyrrole-3-boronic acid primarily revolves around its role in cross-coupling reactions. In Suzuki-Miyaura coupling, the process typically follows these steps:

  • Oxidative addition of the aryl or vinyl halide to the palladium catalyst

  • Transmetalation, where the boronic acid transfers its organic group to the palladium complex

  • Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

This mechanism highlights the importance of the boronic acid functionality, which undergoes transmetalation with palladium complexes to enable the formation of new carbon-carbon bonds.

Electronic and Steric Considerations

The presence of the triisopropylsilyl group and boronic acid affects both the electronic properties and steric hindrance around the pyrrole ring, which can significantly influence its reactivity in chemical reactions. The TIPS group provides steric bulk that can affect the approach trajectory of reagents, while also influencing the electronic distribution in the pyrrole ring through its inductive effects.

Applications in Chemical Synthesis

Pharmaceutical Synthesis

1-(Triisopropylsilyl)pyrrole-3-boronic acid serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its ability to form carbon-carbon bonds through cross-coupling reactions makes it an excellent choice for constructing:

  • Pyrrole-containing drug molecules

  • Heterocyclic pharmaceutical intermediates

  • Complex natural product analogs with biological activity

Materials Science Applications

In materials science, the compound contributes to the synthesis of functional materials with specific properties:

  • Development of conducting polymers containing pyrrole units

  • Creation of sensor materials with specific electronic profiles

  • Construction of materials with tailored optical properties

Academic Research Applications

Beyond industrial applications, 1-(Triisopropylsilyl)pyrrole-3-boronic acid finds use in academic research settings for:

  • Methodology development for novel coupling reactions

  • Synthesis of complex heterocyclic libraries

  • Study of reaction mechanisms and catalyst performance

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazards indicate that the compound requires careful handling to avoid health risks .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound carries a "Warning" signal word, indicating moderate hazard level .

Spectroscopic Analysis and Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of 1-(Triisopropylsilyl)pyrrole-3-boronic acid. The 1H NMR spectrum would show characteristic signals for:

  • The pyrrole ring protons (typically in the 6-8 ppm range)

  • The isopropyl methine protons (around 1-2 ppm)

  • The isopropyl methyl protons (typically around 1 ppm)

  • The boronic acid hydroxyl protons (often broad signals)

The exact chemical shifts and coupling patterns would provide detailed structural confirmation.

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